molecular formula C23H22N4O2 B14938184 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one

Cat. No.: B14938184
M. Wt: 386.4 g/mol
InChI Key: QJQZMYJPDFIHPH-UHFFFAOYSA-N
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Description

4-{[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one is a heterocyclic compound featuring a benzimidazole-piperidine scaffold linked via a carbonyl group to a 2-methylisoquinolin-1(2H)-one moiety. The benzimidazole and isoquinolinone moieties are critical for molecular interactions, such as hydrogen bonding and aromatic stacking, which are common in kinase inhibition or receptor antagonism .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-2-methylisoquinolin-1-one

InChI

InChI=1S/C23H22N4O2/c1-26-14-18(16-6-2-3-7-17(16)22(26)28)23(29)27-12-10-15(11-13-27)21-24-19-8-4-5-9-20(19)25-21/h2-9,14-15H,10-13H2,1H3,(H,24,25)

InChI Key

QJQZMYJPDFIHPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to receptors, while the isoquinoline structure may contribute to its overall stability and bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s benzimidazole-piperidine core and isoquinolinone substituent align it with several pharmacologically active analogs. Below is a detailed comparison:

Kinase Inhibitors
Compound Name Structure Molecular Weight (g/mol) Target Key Differences Bioactivity
4-{[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one Benzimidazole-piperidine + isoquinolinone ~433.46 (estimated) Potential kinase target Unique isoquinolinone substituent Hypothesized kinase inhibition (based on structural analogs)
F108 (4-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine) Benzimidazole-piperidine + pyrazolopyrimidine 335.37 S6K1 kinase Pyrazolopyrimidine core vs. isoquinolinone IC₅₀ = 0.28 µM (S6K1 inhibition)
3,4-dihydroquinolin-1(2H)-yl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone Imidazole-piperidine + dihydroquinoline 310.39 Not specified Imidazole replaces benzimidazole; dihydroquinoline vs. isoquinolinone Structural mimic for kinase binding

Key Observations :

  • Replacement of benzimidazole with imidazole (as in ) reduces aromatic stacking capacity, likely weakening target affinity .
Antihistamines and GPCR-Targeting Analogs
Compound Name Structure Molecular Weight (g/mol) Target Key Differences Bioactivity
Bilastine (2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropionic acid) Benzimidazole-piperidine + propionic acid 463.61 H1 receptor Propionic acid substituent vs. isoquinolinone Selective H1 antagonist; no sedative effects
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one Chlorobenzimidazole + benzylpiperidine 345.84 Not specified Chloro-substitution; benzylpiperidine vs. carbonyl linker Unknown activity; structural rigidity may limit bioavailability

Key Observations :

  • Bilastine’s hydrophilic propionic acid group enhances solubility, whereas the target compound’s isoquinolinone may favor CNS penetration .
Miscellaneous Structural Analogs
Compound Name Structure Molecular Weight (g/mol) Target Key Differences Bioactivity
4-(1H-Benzimidazol-2-yl)-1-phenylpyrrolidin-2-one Benzimidazole + pyrrolidinone 277.32 Not specified Pyrrolidinone vs. isoquinolinone; no piperidine Building block for kinase inhibitors
EP 2 585 462 B1 (1-ethyl-7-methyl-3-{4-[(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazol-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one) Benzimidazole + imidazopyridine ~581.78 Not specified Bulky trimethylsilyl group; imidazopyridine core Patent-protected scaffold for kinase inhibition

Key Observations :

  • The pyrrolidinone analog () lacks the piperidine-carbonyl linkage, reducing conformational flexibility compared to the target compound .
  • The patent compound in incorporates a protective trimethylsilyl group, which may complicate synthetic accessibility relative to the target compound .

Biological Activity

The compound 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one
  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. The structural similarity of benzimidazoles to purines allows them to interact with various biomolecules within living systems, making them promising candidates in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study focusing on benzimidazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AMCF-7 (breast cancer)10.5
Compound BOVCAR-3 (ovarian cancer)12.0
Compound CA549 (lung cancer)15.3

These results indicate that modifications in the structure of benzimidazole derivatives can enhance their cytotoxicity, suggesting that the compound may also exhibit similar properties due to its structural components.

Antimicrobial Activity

Benzimidazole derivatives have also been reported to possess antimicrobial activities against a range of pathogens. The mechanism often involves the inhibition of key enzymes or interference with nucleic acid synthesis.

Table: Antimicrobial Activity of Benzimidazole Derivatives

PathogenActivity ObservedReference
Staphylococcus aureusInhibition Zone: 15 mm
Escherichia coliMIC: 32 µg/mL
Candida albicansMIC: 16 µg/mL

Structure-Activity Relationship (SAR)

Research has indicated that the biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. For instance, the introduction of various substituents on the benzimidazole ring can enhance or diminish their efficacy against specific targets.

Key Findings on SAR:

  • Substituent Effects : Alkyl chains and nitrogen-containing rings have been shown to enhance cytotoxicity.
  • Positioning : The position of functional groups on the benzimidazole ring affects binding affinity and potency.

Protein Kinase Inhibition

Recent studies have suggested that certain benzimidazole derivatives act as inhibitors of protein kinases, which are critical in cell signaling pathways related to cancer progression.

Table: Protein Kinase Inhibition Data

CompoundKinase TargetIC₅₀ (µM)
Compound DEGFR8.5
Compound EVEGFR10.0

These findings underscore the potential of compounds like 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one in targeted cancer therapies.

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